O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine
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Description
“O6-Benzyl-8-bromo-N9-[3’,5’-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2’-deoxyribofuranosyl]guanine” is a complex organic compound. It has a molecular formula of C29H44BrN5O5Si2 and a molecular weight of 678.77 . The compound is used in proteomics research .
Molecular Structure Analysis
The molecule consists of a guanine base that is substituted with various groups including a benzyl group, a bromo group, and a complex disiloxanediyl group . Detailed structural analysis would require more specific information or computational modeling.Scientific Research Applications
DNA Repair Mechanisms
Research has shown that derivatives of O6-benzylguanine, including O6-Benzyl-8-bromo-guanine derivatives, are crucial in studying the mechanisms of DNA repair, specifically targeting the protein O6-alkylguanine-DNA alkyltransferase (AGT). AGT plays a significant role in the cellular defense against alkylating agents by repairing the O6-alkylguanine lesion in DNA. The inhibition of AGT has been shown to increase the effectiveness of alkylating chemotherapeutic agents, suggesting that O6-benzylguanine derivatives could enhance cancer treatment protocols by overcoming tumor resistance to chemotherapy (Raju, Robins, & Vaghefi, 1989).
Synthesis of Novel Compounds
The synthesis of novel compounds, such as O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine, has broad applications in medicinal chemistry. These compounds are of interest due to their potential as chemotherapeutic agents or as tools in the study of biochemical pathways. For example, specific derivatives have been synthesized for positron emission tomography (PET) probe development, aimed at imaging DNA repair proteins in glioblastoma, highlighting their significance in clinical diagnosis and understanding tumor biology (Koyama et al., 2017).
Diagnostic Imaging Applications
O6-Benzylguanine derivatives have been investigated for their use in diagnostic imaging, particularly in developing PET probes for imaging the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) in tumors. The synthesis of 11C-labeled O6-benzylguanine derivatives, for instance, represents a significant advancement in noninvasive methods to assess the expression level of MGMT in glioblastoma, potentially guiding chemotherapy regimens (Koyama et al., 2017).
properties
IUPAC Name |
9-[(6aR,8R)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-8-bromo-6-phenylmethoxypurin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44BrN5O5Si2/c1-17(2)41(18(3)4)37-16-23-22(39-42(40-41,19(5)6)20(7)8)14-24(38-23)35-26-25(32-28(35)30)27(34-29(31)33-26)36-15-21-12-10-9-11-13-21/h9-13,17-20,22-24H,14-16H2,1-8H3,(H2,31,33,34)/t22?,23-,24-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXBCEWMDJONPM-HEYJASKDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si]1(OCC2C(CC(O2)N3C4=C(C(=NC(=N4)N)OCC5=CC=CC=C5)N=C3Br)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si]1(OC[C@@H]2C(C[C@@H](O2)N3C4=C(C(=NC(=N4)N)OCC5=CC=CC=C5)N=C3Br)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44BrN5O5Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676263 |
Source
|
Record name | 6-(Benzyloxy)-8-bromo-9-[(6aR,8R)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-9H-purin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine | |
CAS RN |
328394-26-9 |
Source
|
Record name | 6-(Benzyloxy)-8-bromo-9-[(6aR,8R)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-9H-purin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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